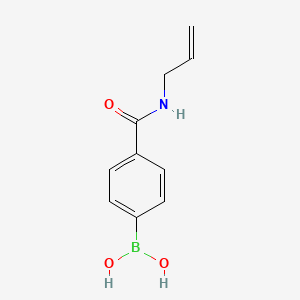

4-Allylaminocarbonylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(prop-2-enylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVRLQMDCATRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397580 | |

| Record name | 4-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-20-6 | |

| Record name | 4-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Allylaminocarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Allylaminocarbonylphenylboronic acid, a valuable building block in medicinal chemistry and drug development. This document outlines the primary synthetic route, detailed experimental protocols, and relevant characterization data.

Introduction

This compound is a bifunctional molecule incorporating a boronic acid moiety and an allyl amide group. The boronic acid functionality is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The allyl amide group provides a site for further functionalization or can act as a pharmacophore itself. The strategic combination of these two groups makes this compound a significant intermediate in the synthesis of complex organic molecules, including biologically active compounds and drug candidates.

Synthetic Pathway

The most direct and widely employed synthetic strategy for this compound involves the amide coupling of 4-carboxyphenylboronic acid with allylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

A general schematic for this synthesis is presented below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Several effective coupling agents can be employed for the synthesis of this compound. Below are detailed protocols for two common methods.

Method A: EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[1]

Materials:

-

4-Carboxyphenylboronic acid

-

Allylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-carboxyphenylboronic acid (1.0 eq) in acetonitrile (ACN), add EDC (1.0 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allylamine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method B: Boric Acid Catalysis

A greener and more atom-economical approach involves the use of boric acid as a catalyst for the direct amidation.[2][3][4] This method often requires azeotropic removal of water.

Materials:

-

4-Carboxyphenylboronic acid

-

Allylamine

-

Boric acid

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-carboxyphenylboronic acid (1.0 eq), allylamine (1.5 eq), boric acid (0.1 eq), and toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the toluene under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography.

Data Presentation

Reagent and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | White to off-white solid |

| Allylamine | C₃H₇N | 57.09 | Colorless liquid |

| This compound | C₁₀H₁₂BNO₃ | 205.02 | White to off-white solid |

Typical Reaction Parameters

| Parameter | Method A (EDC/HOBt) | Method B (Boric Acid) |

| Solvent | Acetonitrile (ACN) | Toluene |

| Coupling Agent/Catalyst | EDC/HOBt | Boric Acid |

| Base | DIPEA | Not required |

| Temperature | Room Temperature | Reflux (approx. 111 °C) |

| Reaction Time | 4 - 12 hours | 8 - 24 hours |

| Typical Yield | 70 - 90% | 60 - 80% |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons corresponding to the allyl group, the phenyl ring, the amide N-H, and the boronic acid -OH groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point (m.p.): To assess the purity of the solid product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Signaling Pathways and Applications

While this compound is primarily a synthetic intermediate, its derivatives have potential applications in various fields. The boronic acid moiety can interact with diols, a property exploited in the development of sensors for saccharides. In drug development, this compound can serve as a scaffold for creating libraries of compounds for screening against various biological targets. The Suzuki-Miyaura coupling reaction, for which this compound is a key substrate, is widely used in the synthesis of biaryl structures found in many pharmaceuticals.[5]

Caption: Potential applications of this compound.

Conclusion

The synthesis of this compound is a straightforward process achievable through standard amide coupling methodologies. The choice of coupling agent and reaction conditions can be tailored based on available resources and desired purity levels. This versatile building block holds significant potential for the development of novel chemical entities in the pharmaceutical and material science industries. Careful execution of the described protocols and thorough characterization of the final product are essential for its successful application in further synthetic endeavors.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 4-Allylaminocarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Allylaminocarbonylphenylboronic acid. While this specific molecule may be novel, its structural components—a phenylboronic acid and an allyl amide—are well-characterized. This document outlines a proposed synthesis and the expected analytical data that would confirm its structure, serving as a roadmap for researchers working with similar compounds.

Proposed Synthesis of this compound

A common and effective method for the synthesis of this compound is the amide coupling reaction between 4-Carboxyphenylboronic acid and allylamine. This reaction is typically facilitated by a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack by the amine.

Experimental Protocol: Amide Coupling

-

Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-Carboxyphenylboronic acid in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).

-

Activation: Add 1.1 equivalents of dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for 30 minutes to form the active O-acylisourea intermediate.

-

Coupling: Slowly add 1 equivalent of allylamine to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Workflow for Structure Elucidation

The confirmation of the synthesized compound's structure requires a systematic analytical approach. The following workflow outlines the key steps in this process.

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s (broad) | 2H | B(OH)₂ |

| ~8.05 | t | 1H | NH |

| ~7.85 | d | 2H | Ar-H (ortho to -C(O)NH-) |

| ~7.75 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~5.90 | m | 1H | -CH₂-CH =CH₂ |

| ~5.20 | dd | 1H | -CH=CH ₂ (trans) |

| ~5.10 | dd | 1H | -CH=CH ₂ (cis) |

| ~3.95 | t | 2H | -NH -CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C =O |

| ~137.0 | Aromatic C -B |

| ~135.5 | -CH₂-C H=CH₂ |

| ~134.0 | Aromatic C -C(O)NH- |

| ~128.0 | Aromatic C -H |

| ~127.5 | Aromatic C -H |

| ~115.0 | -CH=C H₂ |

| ~42.0 | -NH-C H₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂BNO₃ |

| Monoisotopic Mass | 205.08 g/mol |

| Expected m/z for [M+H]⁺ | 206.09 |

| Expected m/z for [M+Na]⁺ | 228.07 |

| Expected m/z for [M-H]⁻ | 204.07 |

Note: Boron has two common isotopes, ¹⁰B (20%) and ¹¹B (80%), which will result in a characteristic isotopic pattern in the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Table 4: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (boronic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1550 | Strong | N-H bend (Amide II) |

| ~1350 | Strong | B-O stretch |

| ~990, 910 | Medium | =C-H bend (alkene) |

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of synthesis and spectroscopic analysis. The proposed amide coupling reaction provides a viable route to the target compound. Subsequent analysis by NMR, MS, and IR spectroscopy, with data interpretation guided by the predicted values in this guide, will allow for the unambiguous confirmation of its chemical structure. This technical guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel phenylboronic acid derivatives for applications in medicinal chemistry and materials science.

4-Allylaminocarbonylphenylboronic acid CAS number and suppliers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylaminocarbonylphenylboronic acid is a specialized organic compound that holds potential for various applications in research and drug development. Its structure, featuring a phenylboronic acid moiety linked to an allyl amide, suggests its utility as a versatile building block in organic synthesis, a potential enzyme inhibitor, or a component in the development of targeted therapeutic agents. This technical guide provides comprehensive information on its synthesis, properties of its precursors, and potential applications.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, indicating it is likely not a stock commercial product, this guide outlines a reliable synthetic route based on established chemical principles.

Physicochemical Data of Precursors

For the synthesis of this compound, two primary precursors are required: 4-Carboxyphenylboronic acid and Allylamine. The key quantitative data for these reactants are summarized in the table below for easy reference and comparison.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Carboxyphenylboronic acid | --INVALID-LINK-- | C₇H₇BO₄ | 165.94[1] |

| Allylamine | --INVALID-LINK-- | C₃H₇N | 57.10[2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the amidation of 4-Carboxyphenylboronic acid with allylamine. This reaction typically requires a coupling agent to facilitate the formation of the amide bond.

Proposed Experimental Protocol: Amidation of 4-Carboxyphenylboronic Acid

Materials:

-

4-Carboxyphenylboronic acid

-

Allylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Carboxyphenylboronic acid (1 equivalent) in the chosen anhydrous solvent (DMF or DCM).

-

Add the coupling agent (e.g., DCC or HATU, 1.1 equivalents) and a base (e.g., TEA or DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Slowly add allylamine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Potential Applications and Signaling Pathways

Phenylboronic acids and their derivatives are known to interact with various biological molecules. The introduction of an N-allyl amide moiety could modulate the biological activity and selectivity of the parent compound. N-substituted 4-carboxyphenylboronic acid amides have been investigated for their potential as inhibitors of various enzymes and as components in antiviral agents. For instance, boronic acid derivatives have been explored as inhibitors of influenza virus replication by potentially interfering with viral entry and replication processes. The boronic acid group is critical for this activity.

The diagram below conceptualizes a potential mechanism of action where a boronic acid-containing compound inhibits a viral replication pathway.

Caption: Potential inhibition of viral replication by a boronic acid compound.

Suppliers of Starting Materials

The following companies are potential suppliers for the necessary starting materials:

4-Carboxyphenylboronic Acid (CAS: 14047-29-1):

Allylamine (CAS: 107-11-9):

-

Simson Pharma Limited

-

CDH Fine Chemical[2]

-

Chemicea Pharmaceuticals[6]

-

A range of suppliers can also be found on platforms like Made-in-China.com and BuyersGuideChem[7][8].

References

- 1. scbt.com [scbt.com]

- 2. CAS-107-11-9, Allylamine for Synthesis Manufacturers, Suppliers & Exporters in India | 004540 [cdhfinechemical.com]

- 3. 344400050 [thermofisher.com]

- 4. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. China 4-Carboxyphenylboronic acid 14047-29-1 [chinachemnet.com]

- 6. Allylamine | CAS No- 107-11-9 | NA [chemicea.com]

- 7. Allylamine Manufacturers & Suppliers, China allylamine Manufacturers Price [made-in-china.com]

- 8. Allylamine | 107-11-9 - BuyersGuideChem [buyersguidechem.com]

Stability and Storage of 4-Allylaminocarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical guide on the stability and storage of arylboronic acids, with a focus on 4-Allylaminocarbonylphenylboronic acid. It is important to note that specific, in-depth stability and degradation data for this compound are not extensively available in public literature. Therefore, this guide combines general knowledge of arylboronic acid chemistry with established principles of pharmaceutical stability testing. The experimental protocols provided are generalized examples and should be adapted and validated for the specific compound of interest.

Introduction to this compound

This compound is a member of the arylboronic acid class of compounds, which are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a boronic acid group attached to a phenyl ring bearing an allylaminocarbonyl substituent, makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the stability and appropriate storage conditions of this compound is critical to ensure its purity, reactivity, and the integrity of subsequent synthetic steps or biological assays.

General Stability of Arylboronic Acids

Arylboronic acids are generally solid compounds that can be handled in air. However, they are susceptible to certain degradation pathways that can impact their purity and performance. The primary stability concerns for arylboronic acids include:

-

Formation of Boroxines (Anhydrides): A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water. The presence of boroxines can complicate characterization and stoichiometry calculations.

-

Oxidative Degradation: The carbon-boron bond in arylboronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol. This is an irreversible degradation pathway that results in a loss of the desired compound.

-

Protodeboronation: Under certain conditions, particularly in the presence of acid or base, the boronic acid group can be cleaved from the aromatic ring, resulting in the formation of the corresponding arene.

-

Hydrolytic Instability: While generally stable to hydrolysis, prolonged exposure to aqueous conditions, especially at non-neutral pH, can affect the stability of some substituted arylboronic acids.

The stability of a specific arylboronic acid, such as this compound, will be influenced by the nature and position of the substituents on the aromatic ring.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound. Based on general guidelines for arylboronic acids and information from chemical suppliers, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (15-25 °C) | Avoids potential degradation from excessive heat. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is ideal for long-term storage. For routine use, a well-sealed container is sufficient. | Minimizes exposure to oxygen and moisture, reducing the risk of oxidation and boroxine formation. |

| Light | Store in a dark place or in an amber vial. | Protects against potential photolytic degradation. |

| Moisture | Store in a dry environment, away from humidity. Use of a desiccator is recommended. | Minimizes water absorption, which can facilitate degradation and boroxine formation. |

| Container | Tightly sealed, non-reactive container (e.g., glass, polyethylene). | Prevents contamination and exposure to the atmosphere. |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a series of experimental studies should be conducted. The following are generalized protocols that can serve as a starting point.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Table 2: Typical Conditions for a Forced Degradation Study

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours). |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified time. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified time. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

A workflow for stability assessment is depicted in Figure 1.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Table 3: Example of a Generic HPLC Method for Arylboronic Acid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic content (e.g., 95% A to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound) |

| Injection Volume | 10 µL |

This method would need to be optimized and validated for this compound to ensure it can separate the parent compound from all potential degradation products.

Potential Degradation Pathways

Based on the known chemistry of arylboronic acids, the following degradation pathways can be anticipated for this compound.

Conclusion

Technical Guide: 4-Allylaminocarbonylphenylboronic Acid in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-Allylaminocarbonylphenylboronic acid, a specialized building block with significant potential in the development of novel therapeutics. Phenylboronic acids are a class of compounds recognized for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors, sensors, and drug delivery systems. The presence of an allylaminocarbonyl moiety introduces a versatile functional group for further chemical modification and interaction with biological targets.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BNO₃ |

| Molecular Weight | 205.02 g/mol |

| CAS Number | 850568-20-6 |

| Synonyms | (4-(Allylcarbamoyl)phenyl)boronic acid, 4-(Allylaminocarbonyl)benzeneboronic acid, N-Allyl-4-boronobenzamide |

| Physical Form | Solid |

Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly available literature, a general and representative method for the synthesis of N-substituted 4-carbamoylphenylboronic acids can be extrapolated from established chemical patent literature. The most common approach involves the acylation of a 4-aminophenylboronic acid precursor.

Representative Synthesis of N-Alkyl-4-carbamoylphenylboronic Acids

This protocol outlines the general steps for the synthesis of N-substituted 4-carbamoylphenylboronic acids via the acylation of 4-aminophenylboronic acid.

Materials:

-

4-Aminophenylboronic acid

-

Appropriate acylating agent (e.g., allyl isocyanate for the target molecule, or an acid chloride like acryloyl chloride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Base (e.g., triethylamine, pyridine, if using an acid chloride)

-

Deionized water

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Equipment for filtration and purification (e.g., column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylboronic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

If using an acid chloride as the acylating agent, add a suitable base (1.1 to 1.5 equivalents) to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add the acylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for a period of 3 to 12 hours.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by the careful addition of water.

-

If necessary, adjust the pH of the aqueous layer to be acidic to ensure the boronic acid is in its protonated state.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by a suitable method, such as recrystallization or column chromatography, to yield the desired N-substituted 4-carbamoylphenylboronic acid.

Logical Workflow and Visualization

Given the established role of boronic acids in targeting enzymes, a logical application for this compound is in the screening and development of novel enzyme inhibitors. The following diagram illustrates a high-level experimental workflow for such a screening cascade.

Spectroscopic Characterization of 4-Allylaminocarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 4-Allylaminocarbonylphenylboronic acid. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally analogous phenylboronic acid derivatives to predict the spectral characteristics. It also outlines detailed experimental protocols for acquiring such data and includes workflow diagrams for each spectroscopic technique.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.2 - 8.0 | d | 2H | Ar-H (ortho to -B(OH)₂) | |

| ~7.9 - 7.7 | d | 2H | Ar-H (ortho to -C(O)NH-) | |

| ~8.5 - 8.0 | br s | 1H | -NH- | Chemical shift can be variable and may exchange with D₂O. |

| ~6.0 - 5.8 | m | 1H | -CH=CH₂ | |

| ~5.3 - 5.1 | m | 2H | -CH=CH ₂ | |

| ~4.1 - 3.9 | t | 2H | -NH-CH ₂- | |

| ~8.0 - 7.0 | br s | 2H | -B(OH )₂ | Chemical shift is highly variable and concentration-dependent; may exchange with D₂O. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~166 | C =O (Amide) | |

| ~135 | Ar-C (ipso, attached to -B(OH)₂) | Signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~134 | Ar-C (ipso, attached to -C(O)NH-) | |

| ~134 | -C H=CH₂ | |

| ~128 | Ar-C H | |

| ~127 | Ar-C H | |

| ~116 | -CH=C H₂ | |

| ~42 | -NH-C H₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) and N-H stretch |

| ~3080 | Medium | =C-H stretch (Aromatic and Alkene) |

| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1610, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1350 | Strong | B-O stretch |

| ~1090 | Medium | B-C stretch |

| ~990, ~920 | Medium | =C-H bend (out-of-plane, Alkene) |

| ~850 | Strong | C-H bend (out-of-plane, p-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 205.08 | [M]⁺˙ | Molecular ion (if observed in EI) |

| 206.08 | [M+H]⁺ | Protonated molecule (in ESI+) |

| 204.07 | [M-H]⁻ | Deprotonated molecule (in ESI-) |

| 187.07 | [M-H₂O]⁺˙ | Loss of water from the boronic acid moiety |

| 162.07 | [M-B(OH)₂]⁺ | Loss of the boronic acid group |

| 149.06 | [M-C₃H₅N]⁺ | Loss of the allyl amine group |

| 121.03 | [C₇H₄O₂]⁺ | Fragment corresponding to the phenylboronic acid core |

Note: The exact mass of this compound (C₁₀H₁₂BNO₃) is 205.0859.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Arylboronic acids can sometimes be challenging to dissolve and may exist in equilibrium with their anhydrides (boroxines); gentle heating or sonication may aid dissolution.[1]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

-

To confirm the presence of exchangeable protons (e.g., -OH and -NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectral range is typically 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2] The solution may need to be further diluted to the low µg/mL or ng/mL range.

-

Instrument: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-20 µL/min for direct infusion or higher for LC-MS).

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Typical ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) should be optimized for the compound.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the workflows for the described spectroscopic experiments.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FTIR Spectroscopy (ATR).

Caption: Workflow for Mass Spectrometry (ESI).

References

The Dawn of a New Era in Synthesis: A Technical Guide to the Discovery and History of Aryl Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascent of aryl boronic acids and their derivatives from chemical curiosities to indispensable tools in modern synthetic and medicinal chemistry is a testament to the power of serendipity and systematic scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, and core applications of these versatile compounds. We will delve into the key synthetic methodologies, present comparative quantitative data, and visualize the intricate signaling pathways impacted by a landmark drug derived from this chemical class, Bortezomib.

A Historical Perspective: From Obscurity to Ubiquity

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[1] This pioneering work, however, did not immediately propel organoboron compounds into the limelight. For nearly a century, they remained largely a niche area of study.

The transformative moment for aryl boronic acids arrived with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling in the late 1970s and early 1980s by Akira Suzuki and his colleagues revolutionized the formation of carbon-carbon bonds, providing a mild and highly versatile method for the synthesis of biaryls and other complex organic structures.[2] This reaction, which utilizes an aryl boronic acid and an aryl halide in the presence of a palladium catalyst and a base, quickly became a cornerstone of modern organic synthesis.[2] Its significance was formally recognized with the awarding of the Nobel Prize in Chemistry to Akira Suzuki in 2010.

The subsequent development of the Miyaura borylation reaction further expanded the utility of this chemical class by providing a direct method for the synthesis of aryl boronic esters from aryl halides and a diboron reagent.[3] These advancements solidified the role of aryl boronic acid derivatives as indispensable reagents in academic and industrial research, particularly in the field of drug discovery.

Synthetic Methodologies: A Comparative Overview

The synthesis of aryl boronic acids can be achieved through several key methodologies. The choice of method often depends on the desired substrate scope, functional group tolerance, and scalability.

Grignard Reagent Method

One of the earliest and most straightforward methods for the synthesis of aryl boronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4]

Table 1: Representative Yields for Aryl Boronic Acid Synthesis via Grignard Reagent

| Aryl Halide | Grignard Reagent | Trialkyl Borate | Yield (%) | Reference |

| Bromobenzene | Phenylmagnesium bromide | Trimethyl borate | 75.1 | [5] |

| 4-Bromotoluene | p-Tolylmagnesium bromide | Triisopropyl borate | 85 | [6] |

| 1-Bromonaphthalene | 1-Naphthylmagnesium bromide | Trimethyl borate | 82 | [7] |

Miyaura Borylation Reaction

The Miyaura borylation offers a milder and more functional group tolerant approach to aryl boronic esters, which can then be hydrolyzed to the corresponding acids. This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3]

Table 2: Representative Yields for Miyaura Borylation of Aryl Halides

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) of Boronic Ester | Reference |

| 4-Bromoanisole | Pd(dppf)Cl₂ | KOAc | Dioxane | 95 | [8] |

| 3-Chlorothiophene | PdCl₂(dppf) | KOAc | Dioxane | 88 | [9] |

| 4-Iodoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 | [8] |

Suzuki-Miyaura Coupling: The Cornerstone Application

While not a method for synthesizing boronic acids themselves, the Suzuki-Miyaura coupling is the primary application that drives their synthesis and use. This reaction's efficiency and broad applicability have made it a favorite in the synthesis of complex molecules.

Table 3: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 89 |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 91 |

Experimental Protocols

Detailed Protocol for the Synthesis of 4-tert-Butylphenylboronic Acid via Grignard Reaction

This protocol is adapted from a patented procedure and provides a detailed, step-by-step guide.[5]

Materials:

-

4-tert-Butylbromobenzene (26.7 g, 0.126 mol)

-

Magnesium turnings (1.0-1.5 eq)

-

Toluene/Tetrahydrofuran (THF) (1:3 mixture, 85 g)

-

Trimethyl borate (13.1 g, 0.126 mol)

-

Tetrahydrofuran (THF) (75 g)

-

Dilute Hydrochloric Acid

-

Sodium Hydroxide solution

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, in a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the magnesium turnings.

-

Prepare a solution of 4-tert-butylbromobenzene in the toluene/THF mixture.

-

Add approximately one-fifth of the 4-tert-butylbromobenzene solution to the magnesium turnings to initiate the reaction. An increase in temperature to above 15°C indicates the reaction has started. The temperature may rise to 55-60°C.

-

Maintain the temperature at 50-60°C while slowly adding the remaining 4-tert-butylbromobenzene solution.

-

After the addition is complete, continue stirring until the Grignard reaction is complete.

-

-

Borylation:

-

In a separate 250 mL four-necked round-bottom flask, dissolve trimethyl borate in THF.

-

Cool this solution to 0-5°C using an ice bath.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature between 0-5°C.

-

-

Hydrolysis and Work-up:

-

After the addition of the Grignard reagent is complete, quench the reaction by the careful addition of dilute hydrochloric acid.

-

Separate the organic layer.

-

Wash the organic layer with a sodium hydroxide solution to form the sodium salt of the boronic acid, which is water-soluble.

-

Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the solid 4-tert-butylphenylboronic acid.

-

Filter the solid, wash with water, and dry to obtain the final product.

Expected Yield: 75.1% (Purity: 98.1%)[5]

-

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl Halide (1.0 mmol)

-

Aryl Boronic Acid (1.2 mmol)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., 2M aqueous Na₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene, 5 mL)

Procedure:

-

To a round-bottom flask, add the aryl halide, aryl boronic acid, palladium catalyst, and solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the aqueous base solution.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Aryl Boronic Acids in Drug Discovery: The Bortezomib Story

The impact of aryl boronic acid derivatives extends profoundly into medicinal chemistry, exemplified by the development of Bortezomib (Velcade®) , a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[10] The boronic acid moiety is crucial for its mechanism of action, forming a reversible covalent bond with the active site threonine of the 26S proteasome.

Mechanism of Action: Proteasome Inhibition

Bortezomib's primary target is the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[11] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, disrupting cellular homeostasis and triggering apoptosis in cancer cells.

Structure-Activity Relationship (SAR) of Dipeptidyl Boronic Acid Proteasome Inhibitors

The development of Bortezomib spurred extensive research into the structure-activity relationships of dipeptidyl boronic acid derivatives as proteasome inhibitors.

Table 4: Structure-Activity Relationship of Bortezomib Analogs against Human 20S Proteasome

| Compound | R1 Group | R2 Group | P1 Site | IC₅₀ (nM) | Reference |

| Bortezomib | Phenyl | H | Leucine | <2 | |

| Analog 1 | Naphthyl | H | Leucine | <2 | |

| Analog 2 | Phenyl | 3-F | Leucine | <2 | |

| Analog 3 | Phenyl | H | Alanine | 10-50 | |

| Analog 4 | Cyclohexyl | H | Leucine | 2-10 |

Note: This table presents a selection of data to illustrate key SAR trends.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Proteasome Inhibition by Bortezomib

Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.

Signaling Pathway: Bortezomib's Effect on the NF-κB Pathway

Caption: Bortezomib inhibits NF-κB signaling by preventing IκB degradation.

Signaling Pathway: Bortezomib's Interaction with the p53 Pathway

Caption: Bortezomib can lead to the accumulation of p53 by inhibiting its degradation.

Conclusion

The discovery and development of aryl boronic acid derivatives represent a significant chapter in the history of chemistry. From their humble beginnings, these compounds have become indispensable tools for the construction of complex molecular architectures, culminating in the development of life-saving therapeutics. The continued exploration of their synthesis and application promises to unlock new frontiers in science and medicine, offering hope for the development of novel treatments for a wide range of diseases. This guide has provided a comprehensive overview of this remarkable class of molecules, highlighting their historical significance, synthetic versatility, and profound impact on drug discovery.

References

- 1. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. escholarship.org [escholarship.org]

- 8. benchchem.com [benchchem.com]

- 9. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

A Theoretical Exploration of 4-Allylaminocarbonylphenylboronic Acid: Synthesis, Properties, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, "4-Allylaminocarbonylphenylboronic acid" is not a widely documented compound in publicly available scientific literature. Consequently, this technical guide presents a theoretical analysis based on the known chemistry and biological activities of its constituent functional groups: the phenylboronic acid moiety, the amide linker, and the terminal allyl group. The experimental protocols and data presented are predictive and intended to serve as a framework for future research.

Introduction

Phenylboronic acids (PBAs) and their derivatives are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1][2] Their unique ability to form reversible covalent bonds with diols has positioned them as key building blocks for sensors, drug delivery systems, and enzyme inhibitors.[3][4] Specifically, the interaction with sialic acid residues overexpressed on cancer cells makes PBA derivatives promising candidates for targeted cancer therapies.[1][5] This guide focuses on the theoretical profile of this compound, a molecule combining the diol-binding capability of a PBA with a reactive allyl group via a stable amide linkage.

Theoretical Physicochemical Properties

The predicted physicochemical properties of this compound are summarized below. These values are calculated based on its chemical structure and are provided for reference in future experimental design.

| Property | Predicted Value | Data Source |

| Molecular Formula | C10H12BNO3 | (Calculated) |

| Molecular Weight | 205.02 g/mol | (Calculated) |

| IUPAC Name | (4-(allylcarbamoyl)phenyl)boronic acid | (Nomenclature) |

| Appearance | Predicted to be an off-white to light beige powder. | [6] |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. | (Chemical Analogy) |

| pKa | The pKa of the boronic acid is expected to be in the range of 8-9, similar to other arylboronic acids. | [5] |

Proposed Synthesis Protocol

The most direct synthetic route to this compound is through the amidation of 4-Carboxyphenylboronic acid with allylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive intermediate.

Experimental Protocol: Amide Coupling

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Carboxyphenylboronic acid (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).[7]

-

Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).[7]

-

Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

-

Amine Addition: To the activated mixture, add allylamine (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Biological Applications and Signaling Pathways

The unique trifunctional nature of this molecule suggests several potential applications in drug development and chemical biology.

Targeted Cancer Therapy

Phenylboronic acids are known to bind to sialic acid (SA), a sugar moiety often overexpressed on the surface of cancer cells.[1] This interaction can be exploited for targeted drug delivery. The this compound could act as a targeting ligand, guiding therapeutic payloads or imaging agents specifically to tumor sites. The allyl group could then serve as a reactive handle for attaching these payloads via click chemistry or other conjugation methods.

Enzyme Inhibition

Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a reversible tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[4] The N-allylaminocarbonylphenyl group would serve as the specificity-determining element, interacting with the enzyme's binding pockets. This molecule could be screened against proteases involved in cancer progression, inflammation, or infectious diseases.

Glucose-Responsive Systems

The diol-binding property of the boronic acid moiety also allows for the design of glucose-sensitive materials.[3][8] this compound could be polymerized or grafted onto scaffolds via its allyl group to create hydrogels or nanoparticles. These materials could potentially be used for self-regulated insulin delivery, where the binding of glucose triggers a change in the material's properties, leading to insulin release.[9]

Summary and Future Directions

While this compound remains a theoretically conceptualized molecule, its structural components suggest significant potential in various biomedical applications. The proposed synthesis via amide coupling is robust and should provide a reliable route to the compound. Future research should focus on:

-

Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using NMR, mass spectrometry, and X-ray crystallography.

-

Biochemical Screening: Evaluating its binding affinity for sialic acid and its inhibitory activity against a panel of relevant serine proteases.

-

Conjugation Chemistry: Exploring the reactivity of the allyl group for conjugation to fluorescent dyes, drugs, or polymers.

-

In Vitro Studies: Assessing the cytotoxicity and cell-targeting ability of the compound and its conjugates on relevant cancer cell lines.

This theoretical guide provides a foundational roadmap for the scientific community to begin the exploration of this compound and unlock its potential therapeutic and diagnostic value.

References

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery [mdpi.com]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. japsonline.com [japsonline.com]

Methodological & Application

Application Notes and Protocols for 4-Allylaminocarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] Biphenyl scaffolds, in particular, are prevalent in a vast array of biologically active compounds and are readily accessible through this methodology.

Reaction Principle and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-understood process involving a palladium catalyst. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura coupling reaction.

The general experimental workflow for the synthesis of biphenyl derivatives using 4-Allylaminocarbonylphenylboronic acid is outlined in the diagram below. This workflow encompasses reaction setup under an inert atmosphere, the reaction itself, and subsequent workup and purification steps.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

Application Notes and Protocols: 4-Allylaminocarbonylphenylboronic Acid as a Fluorescent Sensor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylaminocarbonylphenylboronic acid is a versatile fluorescent sensor for the detection of biologically relevant molecules, particularly saccharides and glycoproteins. The core principle of its function lies in the reversible covalent interaction between the boronic acid moiety and molecules containing cis-1,2- or -1,3-diol functionalities. This binding event modulates the fluorescence properties of the molecule, enabling quantitative detection. The allyl group provides a reactive handle for potential polymerization or surface immobilization, expanding its utility in various sensing platforms.

This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent sensor.

Principle of Sensing

The fluorescence sensing mechanism of this compound is primarily based on Photoinduced Electron Transfer (PET). In the unbound state, the nitrogen atom in the allylaminocarbonyl group can quench the fluorescence of the phenylboronic acid fluorophore through PET. Upon binding to a diol-containing analyte (e.g., a saccharide), the boron atom's Lewis acidity increases, leading to a stronger interaction with the nitrogen's lone pair of electrons. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity, often referred to as a "turn-on" response.[1]

Synthesis of this compound

A potential synthetic route for this compound involves the acylation of 4-aminophenylboronic acid with allyl isocyanate. This method is adapted from procedures for the synthesis of similar N-substituted phenylboronic acid derivatives.

Materials:

-

4-Aminophenylboronic acid

-

Allyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert gas (e.g., Nitrogen or Argon)

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-aminophenylboronic acid in the chosen anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric equivalent of allyl isocyanate to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 3-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Note: This is a proposed synthesis based on similar reactions. Optimization of reaction conditions and purification methods may be necessary.

Data Presentation

Table 1: Photophysical Properties

| Parameter | This compound | Representative Phenylboronic Acid Sensor | Reference |

| Excitation Wavelength (λex) | To be determined | ~370 nm | General Data |

| Emission Wavelength (λem) | To be determined | ~450 nm | General Data |

| Quantum Yield (Φ) | To be determined | 0.1 - 0.5 (analyte-bound) | General Data |

| Molar Extinction Coefficient (ε) | To be determined | 10,000 - 30,000 M⁻¹cm⁻¹ | General Data |

Table 2: Binding Constants with Saccharides

| Analyte | Binding Constant (K) [M⁻¹] for this compound | Representative Phenylboronic Acid Sensor Binding Constant (K) [M⁻¹] | Reference |

| D-Fructose | To be determined | 4365 | [2] |

| D-Glucose | To be determined | 110 | [2] |

| D-Galactose | To be determined | ~100-300 | General Data |

| D-Mannose | To be determined | ~200-500 | General Data |

Note: Binding constants are pH-dependent.

Experimental Protocols

Protocol 1: General Procedure for Saccharide Detection

This protocol outlines the steps for measuring the fluorescence response of this compound to a specific saccharide.

Materials:

-

This compound

-

High-purity water

-

Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Saccharide of interest (e.g., D-glucose, D-fructose)

-

Organic solvent for stock solution (e.g., DMSO, Methanol)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: a. Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO). b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the buffer solution.

-

Preparation of Working Solutions: a. Dilute the sensor stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the binding properties. b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.

-

Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the excitation and emission wavelengths appropriate for the sensor. Initial screening may be required to determine the optimal wavelengths for this compound. c. Set the excitation and emission slit widths. d. Place the cuvette containing the sensor working solution into the spectrophotometer and record the initial fluorescence intensity (F₀). e. Add aliquots of the saccharide solutions to the cuvette, mix thoroughly, and record the fluorescence intensity (F) after each addition. Allow the system to equilibrate before each measurement.

-

Data Analysis: a. Plot the fluorescence enhancement (F/F₀) against the saccharide concentration. b. The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Protocol 2: Detection of Glycoproteins in Solution

This protocol describes a method for detecting glycoproteins using this compound.

Materials:

-

This compound

-

Buffer solution (e.g., PBS, pH 7.4)

-

Glycoprotein of interest (e.g., Horseradish Peroxidase (HRP), Ovalbumin)

-

Non-glycosylated protein for control (e.g., Bovine Serum Albumin (BSA))

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare Solutions: a. Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution. b. Prepare stock solutions of the glycoprotein and non-glycosylated protein in the buffer.

-

Fluorescence Titration: a. Record the initial fluorescence of the sensor solution (F₀). b. Incrementally add the glycoprotein solution to the sensor solution, recording the fluorescence intensity (F) after each addition and equilibration. c. Repeat the titration with the non-glycosylated protein solution as a negative control to assess non-specific binding.

-

Data Analysis: a. Plot the fluorescence enhancement (F/F₀) versus the protein concentration for both the glycoprotein and the non-glycosylated protein. b. A significant increase in fluorescence in the presence of the glycoprotein compared to the non-glycosylated protein indicates successful detection.

Mandatory Visualizations

Caption: Signaling pathway of the fluorescent sensor.

Caption: General experimental workflow for titration.

References

Application Notes and Protocols for Bioconjugation with 4-Allylaminocarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylaminocarbonylphenylboronic acid is a heterobifunctional linker designed for the sequential or dual modification of biomolecules. This reagent incorporates two distinct reactive functionalities: a phenylboronic acid and an allyl group. The phenylboronic acid moiety enables palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide-modified biomolecule, forming a stable carbon-carbon bond. The terminal allyl group serves as a handle for a subsequent bioorthogonal thiol-ene "click" reaction, allowing for the introduction of a second molecule of interest containing a thiol group.

This dual-reactivity makes this compound a versatile tool for advanced bioconjugation strategies, such as the construction of antibody-drug conjugates (ADCs) with two different payloads, the development of FRET sensors, or the attachment of imaging agents and stabilizing polymers to a single protein.

Core Reaction Principles

The bioconjugation strategy involves a two-step process:

-

Suzuki-Miyaura Cross-Coupling: A biomolecule (e.g., a protein) containing a site-specifically introduced aryl halide (such as p-iodophenylalanine) is reacted with this compound in the presence of a palladium catalyst and a suitable base in an aqueous buffer. This reaction covalently attaches the linker to the biomolecule.

-

Thiol-Ene "Click" Reaction: The allyl group, now attached to the biomolecule, is reacted with a thiol-containing molecule of interest (e.g., a drug, a dye, or another peptide). This reaction is typically initiated by a radical initiator (photo- or thermal) and proceeds with high efficiency and specificity.[1][2]

Data Presentation

The following tables summarize representative quantitative data for the two-step bioconjugation process. The data is compiled from literature precedents for Suzuki-Miyaura and thiol-ene reactions on biomolecules and should be considered as a guideline. Actual results may vary depending on the specific biomolecule, substrates, and reaction conditions.

Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling Step

| Parameter | Value | Conditions |

| Protein Concentration | 0.05 - 0.2 mM | PBS or Tris buffer, pH 7.4 - 8.0 |

| Boronic Acid Concentration | 0.5 - 2.0 mM (10-20 equiv.) | - |

| Palladium Catalyst | Na₂PdCl₄ with sSPhos ligand | 0.3 - 1.0 mM |

| Base | K₃PO₄ or K₂CO₃ | Aqueous solution |

| Temperature | 37 °C | - |

| Reaction Time | 30 min - 4 h | - |

| Conversion Efficiency | 60 - 95% | Determined by LC-MS |

Table 2: Representative Data for Thiol-Ene "Click" Reaction Step

| Parameter | Value | Conditions |

| Allyl-modified Protein Conc. | 0.1 - 1.0 mM | Aqueous buffer, pH 6.5 - 7.5 |

| Thiol-containing Molecule | 5 - 10 equivalents | - |

| Photoinitiator | LAP or Irgacure 2959 | UV irradiation (365 nm) |

| Temperature | Room Temperature | - |

| Reaction Time | 5 - 60 min | - |

| Conversion Efficiency | > 90% | Determined by LC-MS and SDS-PAGE |

Experimental Protocols

Part 1: Incorporation of an Aryl Halide into a Protein

For site-specific Suzuki-Miyaura coupling, an aryl halide must be introduced into the protein of interest. A common method is the genetic incorporation of an unnatural amino acid, such as p-iodophenylalanine (pIPhe), using an engineered aminoacyl-tRNA synthetase/tRNA pair in an E. coli expression system. This procedure is well-established and detailed protocols can be found in specialized literature.

Part 2: Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the conjugation of this compound to a protein containing a p-iodophenylalanine residue.

Materials:

-

p-Iodophenylalanine-containing protein (Protein-pIPhe)

-

This compound

-

Palladium catalyst: Na₂PdCl₄

-

Water-soluble ligand: sulfonated SPhos (sSPhos)

-

Base: Potassium phosphate (K₃PO₄)

-

Degassed aqueous buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8)

-

Anhydrous, degassed organic co-solvent (e.g., DMF or DMSO)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessels (e.g., Schlenk tubes or vials with septa)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Protein-pIPhe (e.g., 1 mM) in the degassed aqueous buffer.

-

Prepare a stock solution of this compound (e.g., 20 mM) in the organic co-solvent.

-

Prepare stock solutions of Na₂PdCl₄ (e.g., 10 mM) and sSPhos (e.g., 20 mM) in degassed water.

-

Prepare a stock solution of K₃PO₄ (e.g., 1 M) in degassed water.

-

-

Reaction Setup (under inert atmosphere):

-

In a reaction vessel, combine the Na₂PdCl₄ and sSPhos stock solutions to pre-form the catalyst complex. A typical Pd:ligand ratio is 1:2. Allow to incubate for 10-15 minutes at room temperature.

-

Add the Protein-pIPhe solution to the reaction vessel.

-

Add the K₃PO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the this compound stock solution. The final concentration of the organic co-solvent should be kept low (e.g., <10% v/v) to maintain protein stability.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 37 °C with gentle agitation for 2-4 hours.

-

Monitor the reaction progress by LC-MS analysis of small aliquots.

-

-

Purification:

-

Once the reaction has reached the desired conversion, purify the resulting allyl-modified protein from excess reagents and catalyst using size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Part 3: Thiol-Ene "Click" Reaction Protocol

This protocol describes the conjugation of a thiol-containing molecule to the allyl-modified protein.

Materials:

-

Allyl-modified protein from Part 2

-

Thiol-containing molecule of interest (e.g., fluorescent dye, drug-linker)

-

Water-soluble photoinitiator (e.g., LAP or Irgacure 2959)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

UV lamp (365 nm)

-

Reaction vessel (UV-transparent, e.g., quartz cuvette or microplate)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Preparation of Reagents:

-

Prepare a solution of the allyl-modified protein (e.g., 0.5 mM) in the aqueous buffer.

-

Prepare a stock solution of the thiol-containing molecule (e.g., 5 mM) in a compatible solvent (e.g., water or DMSO).

-

Prepare a fresh stock solution of the photoinitiator (e.g., 100 mM) in water.

-

-

Reaction Setup:

-

In a UV-transparent reaction vessel, combine the allyl-modified protein solution and the thiol-containing molecule solution.

-

Add the photoinitiator stock solution to the mixture. The final concentration of the initiator is typically in the low millimolar range.

-

-

Reaction Incubation:

-

Irradiate the reaction mixture with a 365 nm UV lamp for 15-30 minutes at room temperature. The irradiation time may need to be optimized.

-

Monitor the reaction progress by LC-MS and/or SDS-PAGE analysis. A successful conjugation will result in a mass shift corresponding to the addition of the thiol-containing molecule.

-

-

Purification:

-

After the reaction is complete, purify the final bioconjugate using SEC or dialysis to remove unreacted thiol-containing molecules and the photoinitiator.

-

Visualizations